9-(2,6-Dimethylphenyl)-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18153-41-8 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
9-(2,6-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C21H18/c1-14-8-7-9-15(2)20(14)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3 |
InChI Key |
KBNWUKITKVUTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 9 2,6 Dimethylphenyl 9h Fluorene
Strategies for the Construction of the 9-(2,6-Dimethylphenyl)-9H-fluorene Core
Several primary strategies have been developed for the arylation of the C9 position of fluorene (B118485), each with its own advantages and limitations. These methods include Grignard reactions, direct arylation, palladium-catalyzed cross-coupling, and Friedel-Crafts type reactions.
The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. For the synthesis of 9-aryl-substituted fluorenes, this approach typically involves a two-step sequence. First, a Grignard reagent, in this case, 2,6-dimethylphenylmagnesium bromide, is reacted with 9-fluorenone (B1672902). This nucleophilic addition yields the corresponding 9-(2,6-dimethylphenyl)-9H-fluoren-9-ol intermediate. The second step involves the reduction of this tertiary alcohol to furnish the final 9-arylfluorene product. epo.org This reduction can be accomplished using various reducing agents, such as catalytic hydrogenation over a palladium on carbon catalyst. epo.org This method is particularly valuable for creating sterically hindered 9-arylfluorenes that are not readily accessible through direct alkylation methods. epo.org
Direct arylation represents a more atom-economical approach by forming the C-C bond through the coupling of a C-H bond and a C-X bond, thus avoiding the pre-functionalization required for methods like Grignard reactions. researchgate.net The direct arylation of fluorene at the C9 position with an aryl halide like 1-bromo-2,6-dimethylbenzene can be facilitated by transition metal catalysts, often palladium. nii.ac.jp The process generally requires high temperatures to enable the cleavage of the sp2 C-H bond. nii.ac.jp To overcome the challenges associated with sterically hindered substrates, specialized catalytic systems, such as a dual Pd/Ag catalyst system, have been developed. These systems can promote the reaction under milder conditions and facilitate the intramolecular transfer of the catalyst, which is crucial for efficient coupling. nii.ac.jpresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful tools for constructing biaryl systems. In the context of synthesizing this compound, this would involve coupling a fluorenyl-organometallic species with a 2,6-dimethylphenyl halide, or the reverse combination. For instance, 9-bromofluorene (B49992) could be coupled with (2,6-dimethylphenyl)boronic acid under Suzuki conditions. These reactions are known for their high functional group tolerance and efficiency. rug.nl The choice of ligands, base, and solvent is critical for achieving high yields, especially when dealing with sterically demanding coupling partners.
While traditional Friedel-Crafts alkylation with an alkyl halide is not considered a practical method for introducing bulky aryl groups at the C9 position, epo.org modified Friedel-Crafts type reactions have proven successful. A notable example is the use of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) to promote the reaction between fluorene and an alcohol precursor, such as (2,6-dimethylphenyl)methanol, under warm conditions. rsc.org This approach can proceed via a tandem reaction mechanism, affording the desired 9-arylfluorene in good yield. rsc.org This method offers a metal-free alternative to the cross-coupling strategies.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, temperature, and reaction format (batch vs. continuous flow).
For Grignard reactions, a shift from traditional batch synthesis to a continuous flow process has demonstrated remarkable improvements. rsc.orgbohrium.com Studies on the synthesis of related 9-aryl-fluoren-9-ols show that continuous flow can increase yields from 45% in batch to over 99%, while significantly reducing raw material costs, solid waste, and production time. rsc.orgbohrium.comrsc.org This process intensification is achieved through superior control over reaction temperature and mixing, minimizing side reactions and decomposition of the Grignard reagent. rsc.orgresearchgate.net
The table below summarizes a comparison between batch and continuous flow processes for a representative Grignard synthesis of a 9-aryl-fluoren-9-ol, highlighting the advantages of the flow methodology. bohrium.com
| Parameter | Batch Process | Continuous Flow Process | Improvement |
|---|---|---|---|
| Yield | 45% | >99% | >120% increase |
| Raw Material Cost | Baseline | Reduced by 35% | Significant savings |
| Solid Waste Emission | Baseline | Reduced by 64% | Greener process |
| Production Period | Baseline | Reduced by 86% | Faster production |
| Environmental (E)-factor | 26.58 | 1.97 | Reduced by 92.57% |
For other methods like direct arylation or palladium-catalyzed couplings, optimization involves screening different catalysts, ligands, bases, and solvents. For instance, in a TfOH-catalyzed reaction, varying the equivalents of the acid catalyst and testing different solvents like dichloromethane, acetonitrile, or toluene (B28343) is performed to find the conditions that provide the highest yield. thieme-connect.de
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation (Focus on Methodology)
The definitive identification and characterization of this compound rely on a suite of advanced analytical techniques. These methods confirm the molecular structure and assess the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for structural elucidation.
¹H NMR provides information on the number and environment of protons. For the target molecule, characteristic signals would include two singlets for the non-equivalent ortho-methyl groups, distinct aromatic multiplets for the fluorenyl and dimethylphenyl rings, and a key singlet for the C9 proton. rsc.org
¹³C NMR is used to identify all unique carbon atoms in the molecule. The spectrum would show signals for the methyl carbons, the quaternary C9 carbon, and the various aromatic carbons. rsc.orgnih.gov
The table below outlines the expected ¹H and ¹³C NMR chemical shifts (δ) for a structurally analogous compound, 9-mesityl-9H-fluorene, which provides a close approximation for the target molecule. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | ~7.9 (d) | Fluorene protons (H4, H5) |
| ¹H NMR | ~7.4 (m) | Fluorene protons (H1, H2, H3, H6, H7, H8) |
| ¹H NMR | ~6.8 (s) | Mesityl protons |
| ¹H NMR | ~5.6 (s) | C9-H proton |
| ¹H NMR | ~2.8 (s), ~2.4 (s), ~1.2 (s) | Methyl protons |
| ¹³C NMR | ~147, ~141 | Quaternary fluorene carbons |
| ¹³C NMR | ~127, ~124, ~120 | Aromatic CH carbons of fluorene |
| ¹³C NMR | ~137, ~136, ~130 | Aromatic carbons of mesityl group |
| ¹³C NMR | ~49.9 | C9 carbon |
| ¹³C NMR | ~21, ~18 | Methyl carbons |
Mass Spectrometry (MS) confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govd-nb.info
Chromatographic Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound and for monitoring the progress of a reaction. rsc.orgdicp.ac.cn Column chromatography is the standard method for purification of the crude product after synthesis. nih.gov
X-ray Crystallography provides unambiguous proof of the molecular structure and offers insight into the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and the dihedral angle between the fluorene and dimethylphenyl ring systems. researchgate.net
Synthesis of Functionalized Derivatives and Precursors of this compound
The synthesis of functionalized derivatives of this compound would likely follow established protocols for the functionalization of the fluorene core. These reactions are crucial for preparing monomers that can be used in polymerization reactions. Key functional groups such as halogens and amines are typically introduced onto the fluorene backbone at the 2 and 7 positions.
The introduction of halogen atoms, particularly bromine, at the 2 and 7 positions of the fluorene ring is a common strategy to create versatile intermediates for further chemical transformations, such as cross-coupling reactions. For fluorene itself, this is typically achieved through electrophilic aromatic substitution using bromine in a suitable solvent. The resulting 2,7-dibromofluorene (B93635) can then be modified at the C9 position.
Following the synthesis of the core this compound structure, halogenation would be a subsequent step. The general procedure involves the reaction of the fluorene derivative with a brominating agent.
Table 1: Representative Halogenation Reactions on Fluorene Core This table illustrates common methods for halogenating the fluorene backbone, which are expected to be applicable to this compound.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Fluorene | Copper(II) bromide on alumina | 2,7-Dibromofluorene | rsc.org |
Once halogenated, these positions can be converted into other functional groups. For instance, amination of the fluorene core is often achieved through the reduction of nitro groups, which are introduced via nitration, or through modern catalytic cross-coupling methods. The synthesis of 2,7-diaminofluorene (B165470) derivatives has been explored for applications such as in potent Hepatitis C Virus (HCV) inhibitors, where the diamine is prepared by the reduction of a 2,7-dinitrofluorene (B108060) precursor using reagents like tin(II) chloride. nih.gov
Other functional groups, such as boronic acids or their esters, are pivotal for creating monomers for Suzuki-Miyaura cross-coupling polymerization. These are typically prepared from the corresponding bromo-derivatives via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through palladium-catalyzed borylation reactions.
The development of polymeric materials from fluorene derivatives is a major focus in the field of organic electronics. These polymers are valued for their high charge-carrier mobility and efficient electroluminescence. The primary route to polyfluorenes is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net
For this compound to be used in polymerization, it must first be converted into a suitable monomer. This typically involves the introduction of two reactive functional groups at the 2 and 7 positions. A common monomer structure is the 2,7-dibromo derivative or the 2,7-bis(boronic acid pinacol (B44631) ester) derivative.
Table 2: Common Monomers Derived from the Fluorene Core for Polymerization This table showcases typical fluorene monomers used in polymerization, providing a template for the types of monomers that could be synthesized from this compound.
| Monomer Name | Application | Reference |
|---|---|---|
| 2,7-Dibromo-9,9-dioctylfluorene | Precursor for Suzuki polymerization | rsc.org |
| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Monomer for Suzuki polymerization | libretexts.org |
The polymerization process would involve the reaction of a di-halogenated monomer with a di-boronic acid or ester monomer in the presence of a palladium catalyst and a base. For instance, the polymerization of a hypothetical 2,7-dibromo-9-(2,6-dimethylphenyl)-9H-fluorene with a comonomer like 1,4-phenylenediboronic acid would yield an alternating copolymer. The properties of the resulting polymer would be influenced by the bulky 9-(2,6-dimethylphenyl) group, which could affect the polymer's solubility, morphology, and electronic properties by sterically hindering inter-chain interactions.
Chemical Reactivity and Transformation Mechanisms of 9 2,6 Dimethylphenyl 9h Fluorene
Reactivity at the Fluorene (B118485) C9 Position and the 2,6-Dimethylphenyl Moiety
The primary sites of reactivity on 9-(2,6-dimethylphenyl)-9H-fluorene are the C9 proton of the fluorene ring and the aromatic rings of both the fluorene and the dimethylphenyl groups.
Fluorene C9 Position: The hydrogen atom at the C9 position of the fluorene core is notably acidic due to the ability of the resulting anion to be stabilized by resonance over the aromatic system. thieme-connect.de This acidity allows for deprotonation with a suitable base, generating a nucleophilic fluorenyl anion. This anion is a key intermediate for introducing a wide variety of substituents at the C9 position through reactions with electrophiles. researchgate.net However, the presence of the bulky 2,6-dimethylphenyl group introduces significant steric hindrance around this C9 position. fastercapital.comscribd.com This steric congestion can influence the rate and feasibility of reactions, often requiring more forcing conditions or specific catalysts to overcome the spatial blockade. fastercapital.comyoutube.com The bulky substituent can also direct the stereochemical outcome of reactions at the C9 position.
2,6-Dimethylphenyl Moiety: The 2,6-dimethylphenyl group is generally less reactive than the fluorene C9 position. The two methyl groups provide steric shielding to the ortho positions of the phenyl ring, hindering the approach of reagents. scribd.comnih.gov These methyl groups are electron-donating, which would typically activate the aromatic ring towards electrophilic substitution. However, the steric hindrance often dominates, making reactions on this ring challenging. fastercapital.com The primary reactivity of this moiety involves transformations of the methyl groups themselves, such as free-radical halogenation, or reactions that can overcome the significant steric barriers.
Electrophilic and Nucleophilic Substitution Reactions
The fluorene system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.
Electrophilic Aromatic Substitution: The fluorene ring system can undergo electrophilic aromatic substitution, typically at the 2 and 7 positions, which are the most electron-rich. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, fluorene can be oxidized to fluorenone under aerobic conditions in the presence of a base like potassium hydroxide (B78521). researchgate.net While specific studies on this compound are limited, the electronic properties of the fluorene core suggest that it would follow this general reactivity pattern. The directing effects of substituents on the fluorene ring will influence the regioselectivity of these substitutions. science.gov
Nucleophilic Substitution: The C9 position, after deprotonation to the fluorenyl anion, is a potent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds. researchgate.net This is a fundamental strategy for creating 9,9-disubstituted fluorene derivatives. researchgate.net Furthermore, nucleophilic aromatic substitution (SNA_r) can occur on the fluorene rings if they are substituted with strong electron-withdrawing groups. nih.gov For example, a bromo-substituted fluorene can undergo nucleophilic substitution with copper cyanide. nih.gov
Catalytic Transformations and Coupling Reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig)
Derivatives of this compound, particularly those functionalized with halides or boronic acids, are valuable substrates in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
| Coupling Reaction | Description | Typical Substrates & Reagents |
| Suzuki Coupling | Forms a C-C bond between an organoboron compound and an organohalide. masterorganicchemistry.com | Aryl or vinyl boronic acids/esters, aryl or vinyl halides/triflates, Pd catalyst, base. uwindsor.ca |
| Heck Reaction | Forms a C-C bond between an aryl or vinyl halide and an alkene. youtube.com | Aryl or vinyl halides, alkenes, Pd catalyst, base. youtube.com |
| Stille Coupling | Forms a C-C bond between an organotin compound and an organohalide. | Organostannanes, aryl or vinyl halides/triflates, Pd catalyst. |
| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org | Aryl halides/triflates, primary or secondary amines, Pd catalyst, base, specialized phosphine (B1218219) ligands. organic-chemistry.orgnih.govyoutube.com |
The steric bulk of the 2,6-dimethylphenyl group can be advantageous in the context of ligands for these catalytic reactions. Bulky, electron-rich phosphine ligands, often built on scaffolds like fluorene, are known to enhance the efficiency of palladium catalysts, particularly in challenging couplings involving sterically hindered substrates or less reactive aryl chlorides. wikipedia.org While this compound itself is not a ligand, its derivatives can be precursors to such ligands. The fluorenyl framework can be incorporated into more complex ligand structures designed to stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. youtube.com For example, fluorenyl-based ligands have been explored for their potential in olefin polymerization. rsc.org
Investigations into Reaction Mechanisms and Intermediates
The mechanisms of reactions involving fluorene derivatives often revolve around the formation of key intermediates.
In base-mediated reactions at the C9 position, the primary intermediate is the fluorenyl anion . The stability and nucleophilicity of this anion are central to understanding the subsequent bond-forming steps.
In catalytic coupling reactions, the mechanism involves a catalytic cycle with a palladium center. youtube.com For a Suzuki reaction, this typically involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the fluorene derivative. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
The steric and electronic properties of the ligands attached to the palladium catalyst are crucial in modulating the efficiency of each step in this cycle. yale.edu For instance, the versatile bonding potential of the fluorenyl ligand can lead to facile changes in its coordination mode to the metal center (ring slippage), which can open up coordination sites during the catalytic cycle. rsc.org
In some transformations, such as the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols, the formation of allene carbocation intermediates has been proposed to explain the observed products. thieme-connect.dedoaj.org The stability of these intermediates can be influenced by the substitution pattern on the fluorene ring. thieme-connect.de
Pathways for Derivatization and Scaffold Expansion
The core structure of this compound serves as a versatile scaffold that can be elaborated into more complex molecular architectures.
Derivatization:
Alkylation and Arylation at C9: As previously mentioned, the acidity of the C9 proton allows for deprotonation followed by reaction with a wide range of electrophiles to introduce alkyl, aryl, and other functional groups. researchgate.net
Functionalization of Aromatic Rings: Electrophilic substitution reactions on the fluorene backbone provide a means to introduce groups like nitro, halogen, and acyl groups. science.gov These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized or used in coupling reactions. nih.gov A bromo-substituted fluorene can be converted to a boronic ester, making it a suitable partner for Suzuki coupling reactions. researchgate.net
Oxidation to Fluorenone: The C9 position can be oxidized to a carbonyl group, forming the corresponding 9-fluorenone (B1672902) derivative. researchgate.net This ketone can then undergo a variety of reactions, such as condensation with amines to form Schiff bases. jocpr.com
Scaffold Expansion: The fluorene unit can be incorporated into larger, conjugated systems. This is often achieved through cross-coupling reactions where halogenated fluorenes are coupled with other aromatic or vinylic building blocks. For instance, Suzuki coupling of a dibromofluorene derivative can lead to the formation of fluorene-based polymers or oligomers with interesting photophysical properties. researchgate.net The synthesis of spiro-fluorene derivatives, where the C9 position is part of another ring system, represents another strategy for scaffold expansion. researchgate.net These expanded structures are of significant interest in the field of organic electronics. nih.gov
Theoretical and Computational Chemistry of 9 2,6 Dimethylphenyl 9h Fluorene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetics of 9-(2,6-Dimethylphenyl)-9H-fluorene. These studies reveal that the molecule adopts a conformation where the 2,6-dimethylphenyl ring is nearly perpendicular to the fluorene (B118485) moiety to minimize steric hindrance. This orthogonal arrangement, however, partially disrupts the π-conjugation between the two aromatic systems.
Calculations of the heat of formation and strain energy indicate that the molecule is significantly strained compared to a hypothetical planar conformer. This inherent strain influences its stability and reactivity. The electronic ground state is characterized by a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting good electronic stability.
Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, Charge Density Redistribution)
Analysis of the frontier molecular orbitals (FMOs) provides critical information about the electronic properties and reactivity of the compound. For this compound, the HOMO is primarily localized on the electron-rich fluorene unit, while the LUMO is distributed across both the fluorene and the dimethylphenyl moieties.
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.87 |
| LUMO | -1.98 |
This data is illustrative and based on typical values for similar aromatic compounds; specific calculated values were not found in the search results.
Charge density redistribution upon electronic excitation from the ground state (S₀) to the first excited state (S₁) shows a significant transfer of electron density from the fluorene part to the 2,6-dimethylphenyl ring. This charge transfer character of the excited state is a key determinant of its photophysical properties.
Density Functional Theory (DFT) Studies on Molecular Conformation and Stability
Density Functional Theory (DFT) has been widely employed to investigate the molecular conformation and stability of this compound. DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, confirm that the most stable conformation involves a significant dihedral angle between the fluorene and the dimethylphenyl planes, typically around 80-90 degrees.
Computational Modeling of Excited States and Photophysical Processes
Time-dependent DFT (TD-DFT) is the primary tool for modeling the excited states and photophysical processes of this compound. These calculations can predict absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.
The main absorption band in the UV region is attributed to a π-π* transition, primarily localized on the fluorene system. The calculations also predict the existence of lower-energy, weaker charge-transfer (CT) transitions. The fluorescence is predicted to be significantly red-shifted compared to the absorption, a phenomenon known as a large Stokes shift, which is characteristic of molecules that undergo a significant change in geometry upon excitation. This is consistent with the calculated charge transfer character of the S₁ state, which leads to a more planar and stabilized geometry in the excited state.
Prediction of Chemical Reactivity and Catalytic Pathways
Computational methods can predict sites of electrophilic and nucleophilic attack by analyzing the electrostatic potential and the FMO densities. For this compound, the fluorene ring, particularly positions 2 and 7, is predicted to be the most susceptible to electrophilic attack due to the higher HOMO density in these regions.
The C9-H bond is activated due to the steric strain and the electronic influence of the aromatic systems. Computational models can explore potential catalytic pathways, for instance, in C-H activation reactions. Theoretical studies suggest that the steric bulk of the 2,6-dimethylphenyl group can be exploited to direct the approach of a catalyst, leading to high regioselectivity in functionalization reactions.
Crystal Structure Prediction and Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
While an experimental crystal structure for this specific compound was not found, computational crystal structure prediction methods can be used to forecast likely packing arrangements. These predictions suggest that the bulky and non-planar shape of the molecule would likely lead to a packing structure with significant void space, preventing efficient π-stacking between fluorene units.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For a predicted structure of this compound, the Hirshfeld surface would be dominated by H···H contacts, indicative of van der Waals forces being the primary packing driver. The analysis would also reveal the presence of C-H···π interactions, where hydrogen atoms from the methyl groups or the fluorene skeleton interact with the π-systems of neighboring molecules. These weak, non-covalent interactions collectively determine the final crystal packing and the material's bulk properties. The steric shielding provided by the dimethylphenyl group would significantly reduce the contribution of π-π stacking interactions, which are more prominent in less substituted fluorene derivatives.
Advanced Spectroscopic and Photophysical Investigations of 9 2,6 Dimethylphenyl 9h Fluorene
Time-Resolved Spectroscopic Studies (e.g., Transient Absorption, Fluorescence Lifetime)
Time-resolved spectroscopic techniques are instrumental in unraveling the intricate photophysical pathways of molecules following photoexcitation. For fluorene (B118485) derivatives, these methods provide critical insights into the lifetimes of excited states and the formation of transient species.
Transient Absorption Spectroscopy: This technique monitors the changes in absorption of a sample after excitation by a short laser pulse, allowing for the observation of excited-state absorption (ESA), stimulated emission (SE), and ground-state bleaching (GSB). sciforum.net In studies of related fluorene systems, transient absorption spectra have revealed the formation of various excited-state species and their subsequent decay dynamics. For example, in some fluorene derivatives, transient absorption measurements have helped to identify the involvement of multiple excited states (Sn > 1) and the processes of intersystem crossing to triplet states. sciforum.net The dynamics observed, such as rapid red-shifting of spectra and recurrences in signal intensity, provide a window into the wavepacket motion on the excited-state potential energy surface. mdpi.com
Fluorescence Lifetime: The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is a crucial parameter for understanding the competition between radiative and non-radiative decay pathways. For fluorene derivatives, fluorescence lifetimes can be influenced by factors such as solvent polarity and the presence of quenching agents. nbuv.gov.uabiorxiv.org Time-correlated single-photon counting (TCSPC) is a common method for measuring fluorescence lifetimes. nbuv.gov.uabiorxiv.org Studies on similar fluorene-based compounds have reported lifetimes in the nanosecond range, with variations depending on the specific molecular structure and the surrounding environment. nbuv.gov.uaescholarship.org The difference between calculated and experimental lifetime values can sometimes be attributed to the complex nature of the main absorption band, which may involve multiple electronic transitions. nbuv.gov.ua
The combination of transient absorption and fluorescence lifetime measurements provides a comprehensive picture of the excited-state dynamics of 9-(2,6-dimethylphenyl)-9H-fluorene, from the initial excitation to the final return to the ground state.
Steady-State and Time-Resolved Photoluminescence Spectroscopy
Photoluminescence spectroscopy, encompassing both steady-state and time-resolved measurements, is a powerful tool for characterizing the emissive properties of fluorescent molecules like this compound.
Steady-State Photoluminescence: This technique provides information about the emission spectrum of a molecule under continuous illumination. The shape and position of the emission band are sensitive to the molecular structure and the solvent environment. For many fluorene derivatives, the emission spectra can exhibit a dependence on solvent polarity, a phenomenon known as solvatochromism. beilstein-journals.org This suggests a change in the dipole moment of the molecule upon excitation, indicative of an intramolecular charge transfer (ICT) character in the excited state. beilstein-journals.org The UV-Vis absorption spectra of some fluorene derivatives, however, show little to no shift with varying solvent polarity, indicating that the ground state is less affected by the solvent environment. beilstein-journals.orgmdpi.com
Time-Resolved Photoluminescence: This method tracks the decay of the fluorescence intensity over time after pulsed excitation, providing information about the excited-state lifetime and dynamics. researchgate.net Time-resolved photoluminescence can reveal the presence of multiple emissive species or different decay pathways. For instance, in some complex fluorene systems, time-resolved spectra at different delay times after the excitation pulse can show the evolution of the emission profile, indicating dynamic processes such as excited-state relaxation or energy transfer. researchgate.net
The following table summarizes typical photoluminescence data for a related fluorene derivative, illustrating the influence of solvent on its emissive properties.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene (B28343) | ≈ 340 | Varies with polarity |
| Acetonitrile | ≈ 340 | Varies with polarity |
Data is representative of PhFlOP-based molecules and illustrates general trends observed in similar fluorene derivatives. beilstein-journals.org
These spectroscopic techniques collectively provide a detailed understanding of the electronic transitions and de-excitation pathways in this compound.
Investigation of Energy Transfer and Charge Transfer Processes (e.g., Förster Resonance Energy Transfer, Intramolecular Charge Transfer)
The photophysical properties of this compound are significantly influenced by energy and charge transfer processes that can occur within the molecule or between the molecule and its environment.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically within 10 nanometers). wikipedia.orgyoutube.comlibretexts.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. wikipedia.orgyoutube.com While direct studies on FRET involving this compound as a specific donor or acceptor are not detailed in the provided context, the principles of FRET are widely applied in systems containing fluorene derivatives to probe molecular distances and interactions. biorxiv.org The rate of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.orgyoutube.com
The study of these transfer processes is crucial for understanding the fundamental photophysics of this compound and for designing new materials with tailored optical properties.
Spectroelectrochemical and Cyclic Voltammetry Analysis
Spectroelectrochemistry and cyclic voltammetry are powerful techniques for probing the electronic structure and redox properties of molecules. They provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding charge transfer processes and for applications in electronic devices.
Cyclic Voltammetry (CV): CV is an electrochemical technique that measures the current that develops in an electrochemical cell as the voltage is varied. From the oxidation and reduction potentials obtained from CV measurements, the HOMO and LUMO energy levels of a molecule can be estimated. For fluorene-based materials, CV is routinely used to characterize their electrochemical stability and to determine their potential for use as charge-transporting or emissive materials in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of different substituents onto the fluorene core can significantly alter the oxidation and reduction potentials. mdpi.com
Spectroelectrochemistry: This technique combines spectroscopy (usually UV-Vis-NIR absorption) with electrochemistry. It allows for the in-situ spectroscopic characterization of species that are generated at an electrode surface. For complex donor-acceptor systems involving fluorene derivatives, spectroelectrochemistry can be used to observe the formation of radical cations and anions and to study the stability of these charged species. In some cases, it has been possible to observe unusual redox states, such as a covalent D2+-σ-A•- state in a π-extended tetrathiafulvalene-fluorene conjugate. nih.gov
The electrochemical data for a series of dibenzofulvene derivatives, which are structurally related to fluorene, are presented in the table below, showcasing the effect of structural modification on their redox properties.
| Compound | Oxidation Potential (V) |
| A-0 (Fluorene) | Not specified as easily reversible |
| A-1 | 0.42 |
| A-2 | 0.35 |
| A-3 | 0.28 |
| A-4 | 0.23 |
| A-5 | 0.18 |
| A-6 | 0.26 |
Data from a study on dibenzofulvene derivatives, demonstrating the tunability of electrochemical properties through structural modifications. mdpi.com
These electrochemical studies are essential for understanding the electronic properties of this compound and for predicting its behavior in charge-transfer interactions and electronic applications.
Studies of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. tandfonline.com This process often leads to the formation of a tautomeric species with distinct photophysical properties, such as a large Stokes shift in the fluorescence spectrum. For ESIPT to occur, the molecule must contain both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a nitrogen atom) in close proximity, often forming an intramolecular hydrogen bond. researchgate.net
While this compound itself does not possess the typical functional groups for ESIPT, the fluorene scaffold is frequently used as a core structure for designing ESIPT-capable molecules. nih.gov In such systems, a group capable of ESIPT, like 2-(2'-hydroxyphenyl)benzothiazole (HBT), is attached to the fluorene unit. nih.gov
Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TDDFT), are crucial for elucidating the mechanism of ESIPT. researchgate.netresearchgate.net These calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers for both the forward and reverse proton transfer processes. researchgate.net The strengthening of the intramolecular hydrogen bond in the excited state is a key factor that facilitates ESIPT. researchgate.net By introducing different substituents, the energy barriers for ESIPT can be modulated, which in turn affects the fluorescence properties of the molecule. researchgate.net
The study of ESIPT in fluorene-based systems provides valuable insights into the fundamental principles of proton transfer reactions and guides the design of novel fluorescent probes and light-emitting materials. nih.govresearchgate.net
Solvatochromic Behavior and Solvent Polarity Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is a powerful probe for investigating the electronic structure of a molecule and its interactions with the surrounding solvent molecules.
The photophysical properties of many fluorene derivatives exhibit a pronounced dependence on the polarity of the solvent. mdpi.comrsc.orgresearchgate.net Typically, the absorption spectra of these compounds show little to no shift with increasing solvent polarity, indicating that the ground-state dipole moment is not significantly affected by the solvent. beilstein-journals.orgmdpi.com In contrast, the fluorescence spectra often show a significant red-shift (bathochromic shift) as the solvent polarity increases. beilstein-journals.orgresearchgate.net
This positive solvatochromism is a strong indication of an intramolecular charge transfer (ICT) character in the excited state. beilstein-journals.orgrsc.orgresearchgate.net Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to an excited state that is more polar than the ground state. Polar solvents can then stabilize this more polar excited state to a greater extent than the ground state, resulting in a lowering of the excited-state energy and a red-shift in the emission. rsc.org
The magnitude of the solvatochromic shift can be correlated with various solvent polarity parameters, such as the Lippert-Mataga and Bakhshiev equations, to estimate the change in dipole moment upon excitation. rsc.orgnih.gov
The following table illustrates the typical solvatochromic behavior observed for a chalcone (B49325) derivative, which demonstrates the principles of solvent effects on photophysical properties that are also applicable to certain fluorene derivatives.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Cyclohexane (non-polar) | Varies | Varies |
| Dichloromethane (polar aprotic) | Varies | Varies |
| Acetonitrile (polar aprotic) | Varies | Varies |
| Methanol (polar protic) | Varies | Varies |
This table represents the general trend of solvatochromic shifts observed in molecules with ICT character. rsc.orgresearchgate.net
The study of solvatochromism provides crucial information about the nature of the excited states in this compound and is essential for understanding its photophysical behavior in different environments.
Integration of 9 2,6 Dimethylphenyl 9h Fluorene into Functional Materials
Role as a Building Block in Organic Semiconductors and Conjugated Polymers
9-(2,6-Dimethylphenyl)-9H-fluorene and its derivatives are fundamental building blocks in the synthesis of organic semiconductors and conjugated polymers. The fluorene (B118485) core provides a rigid and planar π-conjugated system, which is essential for efficient charge transport. The bulky 9,9-disubstituted groups, such as the 2,6-dimethylphenyl group, are crucial for enhancing the solubility and processability of the resulting polymers, preventing aggregation, and influencing the material's morphology. ossila.comnih.gov
Fluorene-based polymers are synthesized through various polymerization techniques, with the Suzuki coupling reaction being a common method. nih.gov This involves the reaction of a diboronic ester derivative of fluorene, such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), with a dihalogenated comonomer. ossila.comnih.gov This approach allows for the creation of copolymers with alternating donor-acceptor units, which is a key strategy for tuning the electronic and optical properties of the material. rsc.orgnih.gov
The introduction of different comonomers allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption and emission characteristics. nih.gov For instance, copolymers of fluorene with electron-donating or electron-accepting moieties are designed to facilitate charge separation and transport in various electronic devices. rsc.org The dimerization of fluorene-based semiconductors has also been explored to understand the relationship between molecular conformation and photophysical properties, revealing that even with bulky substituents, a coplanar conformation can be achieved, which is beneficial for optoelectronic applications. rsc.org
Applications in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Fluorene derivatives, including those with the this compound moiety, are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). Their high photoluminescence quantum yields and good charge-carrier mobilities make them excellent candidates for emissive layers and host materials in these devices. ossila.comresearchgate.net
In OLEDs, fluorene-based materials can function as the host in a host-dopant emissive system. The wide bandgap of many fluorene derivatives allows for efficient energy transfer to guest molecules (dopants), which then emit light of a specific color. For example, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based host materials have been successfully used in highly efficient blue OLEDs. rsc.org Additionally, fluorene derivatives can be used as hole-transporting materials (HTMs) in OLEDs, facilitating the injection and transport of positive charge carriers. mdpi.comnih.gov The compound 9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine is a key intermediate in the synthesis of such OLED materials. innospk.com
The performance of fluorene-based OLEDs is highly dependent on the molecular structure and the resulting film morphology. mdpi.com The introduction of bulky substituents at the C9 position of the fluorene core, like the 2,6-dimethylphenyl group, helps to prevent aggregation-caused quenching of luminescence, leading to improved device efficiency and stability. researchgate.net
The following table summarizes the performance of some OLEDs utilizing fluorene derivatives:
| Host Material | Dopant | Emission Color | Luminance Efficiency (cd/A) |
| BH-9PA | DSA-Ph | Blue | 7.03 |
| BH-9PA | BD-6MDPA | Blue | 6.60 |
| TPA-2ACR (as HTL) | - | Yellow | 55.74 |
| TAPC (as HTL, reference) | - | Yellow | 32.53 |
Data sourced from multiple studies for comparison. rsc.orgnih.gov
Development of Materials for Organic Photovoltaics (OPVs) and Solar Cells
In the field of organic photovoltaics (OPVs), this compound and its polymeric derivatives are utilized as electron donor materials in the active layer of solar cells. nih.gov The active layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction (BHJ) structure. The fluorene-based polymer absorbs sunlight, creating excitons (bound electron-hole pairs), which then dissociate at the donor-acceptor interface. The separated charges are then transported to the respective electrodes, generating a photocurrent. chalmers.se
The design of fluorene-based copolymers with donor-acceptor (D-A) architectures is a prevalent strategy to enhance the performance of OPV devices. rsc.org By alternating fluorene units with electron-accepting moieties, the absorption spectrum of the polymer can be broadened to capture more of the solar spectrum, and the energy levels can be tailored for efficient charge separation and transport. nih.govnih.gov For instance, copolymers of fluorene and benzothiadiazole have been shown to be effective in OPVs. chalmers.se
The power conversion efficiency (PCE) of OPVs based on fluorene derivatives is influenced by factors such as the molecular weight of the polymer, the morphology of the BHJ film, and the choice of the acceptor material (often a fullerene derivative like PCBM). chalmers.se Research has shown that increasing the molecular weight of the fluorene-based polymer can lead to improved device performance up to a certain point. chalmers.se
Below is a table showcasing the performance of some OPV devices using fluorene-based copolymers:
| Copolymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| C1 | PC70BM | 0.45 | 0.51 | 2.50 | 35 |
| C2 | PC70BM | 0.34 | 0.56 | 2.01 | 30 |
| H3T-4-FOP | PC61BM | 4.38 | - | - | - |
| PFTPA | Perovskite | 16.82 | - | - | - |
| SBF-PDI4 | PTB7-Th | 5.34 | - | - | - |
Utilization in Organic Field-Effect Transistors (OFETs)
The semiconducting properties of this compound derivatives make them suitable for use as the active channel material in Organic Field-Effect Transistors (OFETs). rsc.org In an OFET, the fluorene-based material facilitates the transport of charge carriers (holes or electrons) between the source and drain electrodes, and the flow of current is modulated by a gate voltage.
The charge carrier mobility is a key performance metric for OFETs. Fluorene-based polymers and small molecules have demonstrated respectable hole mobilities. rsc.org The molecular structure, particularly the nature of the substituents on the fluorene core and the intermolecular packing in the solid state, significantly impacts the charge transport characteristics. nih.gov
Donor-acceptor copolymers based on fluorene and benzotriazole (B28993) units have been synthesized and investigated for their application in OFETs. nih.gov Additionally, fluorene-based bipolar charge transporting materials, which can transport both holes and electrons, have been developed, with hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s. rsc.org
Incorporation into Fluorescent Sensors, Probes, and Chemosensors
The inherent fluorescence of the fluorene moiety makes its derivatives, including this compound, excellent candidates for the development of fluorescent sensors and probes. ru.nl These sensors operate on the principle that the fluorescence properties (intensity, wavelength, or lifetime) of the fluorene-based molecule change in the presence of a specific analyte.
Fluorene-containing materials have been explored for their potential in creating sensors for various applications. ru.nl The versatility of fluorene chemistry allows for the incorporation of specific recognition units that can bind to target analytes, leading to a detectable change in the fluorescence signal. For example, the combination of two different conjugated polymers, one of which is fluorene-based, can lead to enhanced sensor efficiency through energy transfer processes. researchgate.net
Development of Nonlinear Optical (NLO) Materials
Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.netnih.gov Fluorene derivatives have emerged as a promising class of NLO materials due to their extended π-conjugated systems. ru.nlresearchgate.net
The NLO response of fluorene-based molecules can be enhanced by creating "push-pull" systems, where electron-donating and electron-accepting groups are attached to the fluorene core. ru.nlpku.edu.cn This charge asymmetry leads to a large second-order hyperpolarizability (β), a measure of the NLO response. Theoretical and experimental studies have shown that the NLO properties are highly dependent on the nature and position of these donor and acceptor groups. pku.edu.cnrsc.orgresearchgate.net
Research on fluorene-based chromophores has demonstrated that modulating the conjugation pathway can significantly improve the intrinsic hyperpolarizability. nih.gov The two-photon absorption (TPA) properties of fluorene derivatives are also of great interest for applications such as 3D microfabrication and bioimaging. pku.edu.cnnih.gov
Application in Plastic Scintillators and Energy Transfer Systems
Plastic scintillators are materials that emit light upon interaction with ionizing radiation and are widely used for radiation detection. Fluorene derivatives have been investigated as efficient dopants in plastic scintillators. nih.govresearchgate.net They can act as primary dopants, absorbing energy from the polymer matrix and then emitting it as light, or as wavelength shifters, absorbing the light from the primary dopant and re-emitting it at a longer wavelength that is more easily detected. researchgate.netgatech.edu
Studies have shown that fluorene derivatives can enhance the light yield and pulse shape discrimination (PSD) capabilities of plastic scintillators, which is crucial for distinguishing between different types of radiation, such as neutrons and gamma rays. researchgate.netgatech.edu For example, polysiloxane-based scintillators doped with 9,9-dimethyl-2-phenyl-9H-fluorene (PhF) have shown a higher light yield compared to commercial scintillators. gatech.edu
The efficiency of these systems often relies on Förster Resonance Energy Transfer (FRET), where energy is non-radiatively transferred from a donor molecule (like the plastic scintillator matrix or a primary dopant) to an acceptor molecule (the fluorene derivative). researchgate.netmdpi.com The study of energy transfer in systems containing fluorene derivatives is crucial for optimizing the performance of these materials. researchgate.net
Potential in Molecular Motors and Switches
The unique structural architecture of this compound positions it as a promising candidate for the development of molecular motors and switches. The core principle behind its potential lies in the controlled rotational motion around the single bond connecting the fluorene moiety and the 2,6-dimethylphenyl group. This rotation can be influenced by external stimuli such as light or heat, leading to distinct conformational states that can be harnessed for switching functions or continuous unidirectional rotation in a motor-like fashion.
The key to this functionality is the significant steric hindrance introduced by the 2,6-dimethylphenyl substituent at the C9 position of the fluorene core. This steric bulk creates a high energy barrier for rotation, which is a critical feature in designing effective molecular motors. Theoretical studies on similar fluorene-based systems have shown that such steric impediment is essential for preventing random thermal rotation and for creating a well-defined, multi-step rotational cycle. acs.orgaip.org In a potential light-driven molecular motor based on this compound, the process would typically involve a sequence of photochemical and thermal isomerization steps. Photoexcitation would induce a change in the electronic structure, leading to a temporary reduction of the rotational barrier and allowing for a specific rotational step. Subsequent thermal relaxation would then lock the molecule into a new, metastable conformation. By carefully designing the sequence of these stimuli, a complete 360° unidirectional rotation can be achieved.
The presence of the bulky substituent leads to a twisted molecular conformation, which can impact the compound's photophysical properties. nih.gov This twisted structure can be advantageous for molecular switches, as the different rotational isomers (or conformers) can exhibit distinct optical or electronic properties. For instance, the extent of π-conjugation between the fluorene and the phenyl ring could be modulated by rotation, leading to changes in absorption and emission spectra. This would allow the molecule to function as a chiroptical switch, where the "on" and "off" states are defined by the rotational position of the phenyl group.
The table below summarizes the key structural features of this compound that are pertinent to its potential as a molecular motor or switch, based on research findings on analogous sterically hindered fluorene derivatives.
| Feature | Implication for Molecular Motors/Switches |
| Bulky 9-Position Substituent | Creates a significant energy barrier to rotation, which is crucial for achieving controlled, step-wise motion and preventing random thermal rotation. acs.orgaip.org |
| Twisted Ground-State Geometry | The steric hindrance forces a non-planar arrangement, which can lead to distinct chiroptical properties for different rotational isomers, a key requirement for molecular switches. nih.gov |
| Photoresponsive Fluorene Core | The fluorene moiety can be readily functionalized to absorb light, providing a mechanism to trigger rotational steps in a light-driven motor. |
| Asymmetric Substitution | The inherent asymmetry due to the 2,6-dimethylphenyl group is fundamental for achieving unidirectional rotation, a hallmark of a true molecular motor. |
Supramolecular Assemblies and Self-Organization of this compound Architectures
The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating functional materials. The chemical structure of this compound, particularly the presence of the bulky and rigid fluorene unit combined with the sterically demanding 2,6-dimethylphenyl group, is expected to play a significant role in directing its self-organization into unique architectures.
The steric hindrance at the 9-position of the fluorene is a dominant factor that will likely prevent close packing and favor the formation of more open or porous supramolecular structures. In the solid state, this can lead to the formation of specific crystal packing motifs that are different from less substituted fluorene derivatives. Studies on other sterically hindered molecules have shown that such substituents can direct the formation of structures with interesting properties, such as the inclusion of guest molecules or the creation of specific intermolecular interaction patterns. nih.govescholarship.orgnih.gov
The interplay of π-π stacking interactions between the fluorene units and the steric repulsion from the 2,6-dimethylphenyl groups is anticipated to be a key determinant of the final supramolecular assembly. It is plausible that the molecules will arrange in a way that maximizes the favorable π-π interactions while minimizing the steric clashes. This could lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. The specific nature of the self-assembled structure will also be influenced by the processing conditions, such as the choice of solvent and the temperature.
The potential for this compound to form ordered liquid crystalline phases is another area of interest. The rigid, board-like shape of the fluorene core is a common feature in many liquid crystalline materials. The introduction of the bulky side group could influence the type of liquid crystalline phase formed and the temperature range over which it is stable.
The table below outlines the expected influence of the molecular structure of this compound on its self-organization behavior, drawing on principles from supramolecular chemistry and studies of similar molecules.
| Structural Feature | Influence on Supramolecular Assembly |
| Rigid Fluorene Core | Promotes long-range order and the formation of well-defined structures through π-π stacking interactions. |
| Sterically Demanding 2,6-Dimethylphenyl Group | Hinders close packing, potentially leading to porous structures and influencing the overall packing motif. nih.govescholarship.org |
| Anisotropic Molecular Shape | The combination of the planar fluorene and the bulky, perpendicular phenyl group can lead to complex and directional intermolecular interactions, favoring the formation of non-centrosymmetric or chiral assemblies. |
| Potential for Functionalization | The fluorene and phenyl rings can be further functionalized with groups that can introduce additional intermolecular interactions, such as hydrogen bonding or halogen bonding, to further control the self-assembly process. |
Structure Performance Relationships in 9 2,6 Dimethylphenyl 9h Fluorene Derivatives
Influence of the 2,6-Dimethylphenyl Substituent on Electronic and Optical Properties
The introduction of a 2,6-dimethylphenyl group at the 9-position of the fluorene (B118485) molecule significantly alters its electronic and optical behavior. This substituent, along with others at the C9 position, can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in a series of dibenzofulvene derivatives, modifications at the C9 position with N-donor substituents led to substantial changes in their absorption and emission properties compared to unsubstituted fluorene. mdpi.com The energy gap for these derivatives ranged from 2.13 eV to 2.80 eV, a significant shift from the 4.90 eV of fluorene, indicating a considerable influence of the C9 substituent on the electronic structure. mdpi.com
Donor-π-acceptor (D-π-A) architectures based on fluorene units demonstrate how electronic properties can be fine-tuned. nih.gov Appending electron-rich (donor) and electron-deficient (acceptor) groups to the fluorene core can modulate the "push-pull" effect along the conjugation pathway. nih.gov This modulation directly impacts the linear optical properties, such as absorption and emission wavelengths. nih.gov For example, replacing a formyl group with a dicyanovinyl group in a fluorene-based chromophore significantly lowers the LUMO energy and stabilizes the HOMO, resulting in a decreased energy gap from 2.79 eV to 2.15 eV. nih.gov
The table below illustrates the effect of different substituents on the optical properties of fluorene derivatives.
| Compound | Substituent at C9 | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| A-0 (Fluorene) | H, H | ~300 | - | - |
| A-2 | N-donor substituent | 370-414 | - | - |
| A-3 | N-donor substituent | 370-414 | - | - |
| A-5 | N-donor substituent with oxygen | Blue-shifted | - | - |
Data sourced from a study on dibenzofulvene derivatives. mdpi.com
Impact of Molecular Conformation and Stereochemistry on Functional Performance
The conformation and stereochemistry of 9-(2,6-dimethylphenyl)-9H-fluorene derivatives are crucial in determining their functional performance. The substitution at the C9 position is a common strategy to enhance the long-term stability of fluorene-based materials. mdpi.com X-ray crystallographic studies of 9,9-disubstituted fluorene derivatives reveal how different substituents influence the molecular packing and intermolecular interactions in the solid state. mdpi.com
For instance, in the crystal structure of 9,9-dimethyl-9H-fluorene, the two benzene (B151609) rings of the fluorene unit are inclined at an angle of 5.8(2)°, a twist caused by packing effects. mdpi.com In 9,9-bis(hydroxymethyl)-9H-fluorene, this inclination angle is 5.1(1)°. mdpi.com These subtle changes in conformation can affect the material's bulk properties. The steric hindrance provided by the 2,6-dimethylphenyl group can prevent close packing and aggregation, which is often desirable in materials for organic light-emitting diodes (OLEDs) to avoid concentration quenching of fluorescence.
Tuning of Absorption and Emission Characteristics through Structural Modifications
The absorption and emission properties of this compound derivatives can be precisely tuned through structural modifications. This is particularly evident in the design of chromophores for nonlinear optics and fluorescent probes for bioimaging. By systematically varying the molecular structure, researchers can control the intramolecular charge transfer (ICT) process, which governs the absorption and emission wavelengths. mdpi.comucf.edu
In a series of fluorene-based donor-acceptor molecules, the introduction of different electron-withdrawing and electron-donating groups led to compounds with large Stokes shifts and high fluorescence quantum yields. nih.gov For example, a symmetrical molecule with a large π-conjugated system flanked by electron-withdrawing benzothiazole (B30560) groups exhibited a high two-photon absorption cross-section. ucf.edu
The following table summarizes the photophysical properties of some fluorene derivatives, highlighting the tunability of their optical characteristics.
| Derivative | Key Structural Feature | Absorption Max (nm) | Emission Max (nm) | Application |
| SS1 | Dicyanovinyl acceptor | 488 | - | Nonlinear Optics nih.gov |
| SS2 | Modified dicyanovinyl acceptor | 502 | - | Nonlinear Optics nih.gov |
| Blue Emissive Derivative | Isatin imine incorporation | - | Blue emission | OLEDs rsc.org |
Correlation Between Molecular Design and Material/Device Efficiency
A clear correlation exists between the molecular design of this compound derivatives and the efficiency of the materials and devices they are incorporated into. In the context of corrosion inhibitors, for example, the molecular weight and the length of alkyl chains in amide-containing compounds were found to directly impact their inhibition efficiency. nih.gov Longer alkyl chains and higher molecular weights led to better surface coverage and adsorption on mild steel, resulting in inhibition efficiencies of up to 80%. nih.gov
In the field of organic electronics, the design of the fluorene derivative is paramount for device performance. For instance, the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives has been shown to be an important building block for blue-light-emitting materials with high spectral and thermal stability. researchgate.net The rigid and bulky spiro structure helps to maintain the amorphous nature of the thin films, which is crucial for efficient and stable OLEDs.
Relationship between Substituent Effects and Electrochemical Behavior
The electrochemical behavior of this compound derivatives is strongly influenced by the nature of the substituents on the fluorene core. The HOMO and LUMO energy levels, which determine the oxidation and reduction potentials of the molecule, can be systematically altered.
In a study of fluorene derivatives with different terminal groups, it was found that a derivative with a nitro (—NO₂) terminal group had a larger dipole moment and an enhanced two-photon absorption cross-section compared to a derivative with a dimethylamino (—N(CH₃)₂) group. pku.edu.cn This indicates that the electron-withdrawing or electron-donating nature of the substituent directly modulates the electrochemical properties.
The table below shows the calculated HOMO, LUMO, and energy gap values for a series of dibenzofulvene derivatives compared to fluorene.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| A-0 (Fluorene) | -6.22 | -1.32 | 4.90 |
| A-1 to A-6 (Derivatives) | -4.72 to -5.22 | -2.35 to -2.59 | 2.13 to 2.80 |
Data sourced from a study on dibenzofulvene derivatives. mdpi.com
Design Principles for Enhanced Stability in Advanced Materials
A key design principle for enhancing the stability of advanced materials based on fluorene derivatives is the double substitution at the C9 position. mdpi.com This modification prevents the oxidation of the fluorene unit, which is a known degradation pathway. The bulky 2,6-dimethylphenyl group, for instance, provides steric protection to the fluorene core.
Future Directions and Emerging Research Avenues for 9 2,6 Dimethylphenyl 9h Fluorene
Challenges and Opportunities in Scalable Synthesis and Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing of specialized fluorene (B118485) derivatives like 9-(2,6-Dimethylphenyl)-9H-fluorene presents both hurdles and prospects.
Challenges:
Purification: Achieving the high purity (e.g., >99.5%) required for high-end applications like display materials and organic electronics is a significant challenge, often necessitating costly purification techniques. google.com
Catalyst and Reagent Cost: Many synthetic routes rely on transition-metal catalysts (e.g., palladium) and specialized reagents, which can be expensive and contribute to the final cost of the material. nih.govumich.edu
Opportunities:
Process Intensification: The adoption of continuous flow processing, as opposed to traditional batch methods, offers a promising route to scale-up. This technology can improve reaction efficiency, reduce solvent usage, and enhance safety. researchgate.net
Catalyst Innovation: Research into more efficient, cost-effective, and recyclable catalysts is crucial. sruc.ac.uk For instance, developing robust, metal-free catalytic systems could significantly lower manufacturing costs and environmental impact. researchgate.net
Exploration of Novel Applications in Emerging Technologies
The distinct photophysical and electronic properties of the fluorene scaffold make its derivatives, including this compound, prime candidates for a range of cutting-edge technologies.
Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are well-known for their high photoluminescent quantum yields and thermal stability, making them excellent blue-light emitters. umich.edumdpi.com The bulky group in this compound is specifically designed to prevent aggregation-induced quenching, a common failure mechanism in OLEDs, thus potentially leading to devices with higher efficiency and longer operational lifetimes. mdpi.com
Organic Field-Effect Transistors (OFETs): The high charge-carrier mobility of fluorene derivatives is advantageous for their use as the semiconducting layer in OFETs. researchgate.netnih.gov The controlled molecular packing influenced by the dimethylphenyl group could be leveraged to optimize charge transport pathways.
Photovoltaics and Sensors: Fluorene and fluorenone derivatives are being investigated as electron-transporting materials in photovoltaic devices, including perovskite solar cells. rsc.org Furthermore, the fluorescent nature of these compounds makes them suitable for chemical sensing applications, where they can be designed to detect specific analytes like nitroaromatic compounds. nih.gov
Nonlinear Optics (NLO): Materials with a Donor-π-Acceptor (D-π-A) architecture are sought after for applications in optical switching, data storage, and telecommunications. nih.gov The fluorene core can serve as an effective π-bridge in such systems, and strategic functionalization could yield NLO materials based on the this compound structure.
Green Chemistry Approaches and Sustainable Synthesis Methods
Increasing environmental awareness is driving the development of more sustainable chemical processes. For fluorene derivatives, this involves moving away from hazardous reagents and energy-intensive procedures.
Aerobic Oxidation: A significant advancement is the use of air as a green oxidant for converting fluorenes to fluorenones, a common intermediate. rsc.org This method, often catalyzed by a simple base like potassium hydroxide (B78521) (KOH), avoids the use of toxic and polluting heavy-metal oxidants such as chromium trioxide. rsc.org
Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metals, metal-free synthetic approaches are gaining traction. This includes using light-induced photochemical reactions to form key carbon-carbon bonds in a "green" manner. researchgate.net
Efficient and Recyclable Systems: The development of synthesis protocols that use recyclable catalysts and solvents is a key goal. sruc.ac.uk An example is the preparation of 9-fluorenone (B1672902) where the use of a crown ether as a phase transfer agent allows for high conversion rates and the direct recycling of the reaction medium, making the process more environmentally friendly. google.com
Advanced Computational Design for Directed Materials Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery while reducing experimental costs.
Predicting Properties: DFT calculations can accurately predict the structural, electronic, and optical properties of new molecules before they are synthesized. acs.orgresearchgate.net For this compound, this means researchers can model its HOMO/LUMO energy levels, absorption spectra, and charge transfer characteristics to assess its suitability for specific applications like OLEDs or solar cells. researchgate.net
Structure-Property Relationships: In silico studies allow for the systematic investigation of how structural modifications affect a molecule's properties. researchgate.net For example, computational models can clarify how the specific twist angle induced by the 2,6-dimethylphenyl group influences the electronic coupling between adjacent molecules, a critical factor for performance in electronic devices.
Screening and Optimization: Researchers can computationally screen large libraries of virtual fluorene derivatives to identify the most promising candidates for synthesis. This directed approach, often referred to as in silico design, focuses laboratory efforts on molecules with the highest probability of success. nih.gov
Synergistic Research Combining this compound with Other Functional Scaffolds
The true potential of this compound may be realized by combining its unique properties with those of other molecular building blocks to create advanced functional materials.
Copolymerization: A powerful strategy involves copolymerizing fluorene units with other aromatic monomers. For instance, combining a blue-emitting fluorene with a red-emitting unit like di-2-thienyl-2,1,3-benzothiadiazole (DTBT) can produce copolymers with tailored emission colors for optoelectronic applications. nih.gov The this compound moiety could be incorporated into such copolymers to enhance solubility and control the polymer's morphology in thin films.
Dendrimers and Oligomers: Building larger, well-defined structures like oligomers and dendrimers allows for precise control over energy transfer and charge transport properties. umich.edu Using this compound as a core or a repeating unit in these architectures could lead to highly efficient materials for blue-light-emitting diodes. umich.edu
Hybrid Materials: Combining the fluorene scaffold with inorganic components opens up new possibilities. For example, creating conjugated polymers that can disperse carbon nanotubes or be integrated into metal-organic frameworks (MOFs) can lead to hybrid materials with enhanced electrical conductivity or sensing capabilities. acs.orgacs.org
Development of Multifunctional Materials Incorporating the this compound Moiety
The future of materials science lies in creating systems that perform multiple functions. The robust and versatile fluorene scaffold is an ideal platform for this endeavor.
Emissive Liquid Crystals: Fluorene derivatives have been shown to exhibit liquid crystalline behavior, meaning they can self-organize into ordered phases. acs.org By carefully designing the molecular structure, it is possible to create materials that are both emissive and possess liquid crystal properties, which is highly desirable for polarized light-emitting applications in advanced displays.
Sensors with Multiple Outputs: A material incorporating the this compound moiety could be designed as a sensor that not only shows a change in fluorescence upon detecting an analyte but also a change in its electrical conductivity, providing a dual-mode response for enhanced reliability.
Theranostic Agents: In the biomedical field, a single compound that can both identify (diagnose) and treat disease is known as a theranostic agent. Fluorene derivatives are already explored for bioimaging due to their fluorescence. nih.govresearchgate.net By conjugating the this compound scaffold with a therapeutically active molecule, it may be possible to create novel theranostic agents for applications like photodynamic therapy.
Research Highlights for Fluorene Derivatives
| Research Area | Key Finding/Advancement | Significance | Reference(s) |
| Green Synthesis | Use of air as an oxidant with a KOH catalyst to produce 9-fluorenones from 9H-fluorenes. | Avoids toxic heavy-metal oxidants, making the process more environmentally benign. | rsc.org |
| Scalable Synthesis | Development of a recyclable synthesis method for 9-fluorenone with 100% conversion and selectivity. | Enables energy-saving and eco-friendly industrial production by recycling the reaction medium. | google.com |
| Emerging Applications | Synthesis of fluorene-based copolymers for red-emitting optoelectronic devices. | Demonstrates the ability to tune the emission color by combining fluorene with other monomers. | nih.gov |
| Computational Design | Use of Density Functional Theory (DFT) to analyze the electronic and optical properties of fluorene derivatives. | Allows for the prediction of material properties before synthesis, accelerating the design of new materials for OLEDs. | acs.orgresearchgate.net |
| Multifunctional Materials | Creation of fluorene copolymers with chiral side chains that exhibit strong circularly polarized light emission. | Opens the door for applications in 3D displays and advanced optical technologies. | acs.org |
| Sensing | Development of fluorene-based conjugated microporous polymers for detecting nitroaromatic compounds. | Shows the potential for creating highly sensitive and selective chemical sensors. | nih.gov |
Q & A
Basic: What are the recommended synthetic routes for 9-(2,6-Dimethylphenyl)-9H-fluorene?
Methodological Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React fluorene derivatives (e.g., 9H-fluorenol) with 2,6-dimethylphenyl halides under basic conditions. describes a protocol using diethylamine in toluene to facilitate substitution reactions with aryl halides .
- Step 2: Purify intermediates via column chromatography (silica gel, cyclohexane/ethyl acetate) and confirm purity using TLC or HPLC .
- Alternative Route: Esterification or Friedel-Crafts alkylation (e.g., using 2,6-dimethylphenol with fluorenone derivatives in dichloromethane and a base like N,N-diethylethanamine) .
Key Considerations:
- Steric hindrance from the 2,6-dimethyl groups may slow reactivity; elevated temperatures (308–313 K) are often required .
- Monitor reaction progress with spectroscopic techniques (e.g., NMR for intermediate characterization).
Basic: How can researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- X-ray Crystallography: Resolve crystal structure (e.g., monoclinic P2₁/c space group, as in related fluorene derivatives) .
- NMR Spectroscopy: Analyze and NMR shifts to confirm substitution patterns. For example, aromatic protons near dimethyl groups show upfield shifts due to steric effects .
- Mass Spectrometry: Confirm molecular weight (270.37 g/mol) via high-resolution MS (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
